3-(Methylsulfonyl)benzylamine hydrochloride 3-(Methylsulfonyl)benzylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 855267-50-4
VCID: VC0107742
InChI: InChI=1S/C8H11NO2S.ClH/c1-12(10,11)8-4-2-3-7(5-8)6-9;/h2-5H,6,9H2,1H3;1H
SMILES: CS(=O)(=O)C1=CC=CC(=C1)CN.Cl
Molecular Formula: C8H12ClNO2S
Molecular Weight: 221.699

3-(Methylsulfonyl)benzylamine hydrochloride

CAS No.: 855267-50-4

Cat. No.: VC0107742

Molecular Formula: C8H12ClNO2S

Molecular Weight: 221.699

* For research use only. Not for human or veterinary use.

3-(Methylsulfonyl)benzylamine hydrochloride - 855267-50-4

CAS No. 855267-50-4
Molecular Formula C8H12ClNO2S
Molecular Weight 221.699
IUPAC Name (3-methylsulfonylphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H11NO2S.ClH/c1-12(10,11)8-4-2-3-7(5-8)6-9;/h2-5H,6,9H2,1H3;1H
Standard InChI Key IIWJGYTVYJXGTA-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1)CN.Cl

Chemical Identity and Physical Properties

3-(Methylsulfonyl)benzylamine Hydrochloride is characterized by its unique chemical structure featuring a benzene ring with a methylsulfonyl group at the 3-position and an aminomethyl group. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents. As documented in chemical databases, this compound possesses specific physical and chemical properties that define its behavior in various environments and applications.

Fundamental Chemical Properties

The compound is identified by several key parameters that establish its chemical identity. These properties are crucial for researchers and manufacturers working with this substance:

PropertyValue
Chemical FormulaC8H12ClNO2S
Molecular Mass221.70 g/mol
CAS Number855267-50-4
MDL NumberMFCD09064909
AppearanceSolid, clear
pKa9.162
Storage Temperature2-7°C (Refrigerated)

These fundamental properties provide essential information for identification, quality control, and application development involving this compound .

Structural Characteristics

The molecular structure of 3-(Methylsulfonyl)benzylamine Hydrochloride features a benzene ring substituted with a methylsulfonyl (SO2CH3) group at the 3-position and a benzylamine (CH2NH2) group, which exists as a hydrochloride salt. This arrangement of functional groups gives the compound its distinctive chemical behavior, including its solubility profile, reactivity patterns, and interaction with biological systems.

The methylsulfonyl group, being strongly electron-withdrawing, influences the electron density distribution across the molecule, affecting its reactivity and binding properties in chemical and biological systems. The benzylamine group provides a reactive primary amine functionality that can participate in various chemical transformations, making this compound versatile in organic synthesis applications .

Storage ParameterRecommendation
Temperature2-7°C (Refrigerated)
ContainerAirtight, moisture-resistant
Light ExposureProtected from direct light
AtmosphereDry, inert if possible

These storage requirements help prevent degradation through hydrolysis, oxidation, or other unwanted reactions that could compromise the compound's purity and effectiveness .

SpecificationValue
Purity97% or higher
FormSolid
ColorClear
PackagingVarious sizes (e.g., 5g)
Tariff Code2930.90.9599

These specifications are important for researchers to ensure the quality and consistency of the compound for their experimental work .

Comparative Analysis with Related Compounds

Understanding the structural and functional relationships between 3-(Methylsulfonyl)benzylamine Hydrochloride and similar compounds provides valuable context for researchers working with these substances.

Structural Analogs

Several related compounds share structural similarities but differ in key aspects:

CompoundKey DifferencesMolecular Weight
3-(Methylsulfonyl)benzylamine HydrochlorideBase compound221.70 g/mol
3-(Methylsulfonylamino)benzylamine HydrochlorideAdditional nitrogen between sulfonyl and phenyl ring236.72 g/mol
3,5-Bis(methylsulfonyl)benzylamine HydrochlorideTwo methylsulfonyl groups at 3,5-positions~299.46 g/mol

These structural differences result in distinct physicochemical properties and potentially different biological activities, highlighting the importance of precise compound identification in research contexts .

Functional Implications of Structural Variations

The structural differences between these related compounds can influence:

  • Solubility and partition coefficients

  • Binding affinity to target proteins

  • Metabolic stability

  • Pharmacokinetic properties

  • Chemical reactivity patterns

These variations make each compound unique in its chemical behavior and potential applications, despite their structural similarities.

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